

Application Note: Analysis of Benzoxiquine using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Benzoxiquine*

CAS No.: 86-75-9

Cat. No.: *B1666691*

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Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of **Benzoxiquine** (8-quinolyl benzoate) using gas chromatography-mass spectrometry (GC-MS). The described methodology is applicable to researchers, scientists, and professionals in the fields of pharmaceutical analysis, cosmetic ingredient screening, and drug development. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures.

Introduction

Benzoxiquine, the benzoate ester of 8-hydroxyquinoline, is a compound with applications as an antimicrobial and disinfectant agent. Its detection and quantification in various matrices are crucial for quality control, formulation development, and safety assessments. Gas chromatography coupled with mass spectrometry offers a robust, sensitive, and selective analytical technique for the analysis of semi-volatile compounds like **Benzoxiquine**. This method provides chromatographic separation from matrix components followed by mass-based identification and quantification.

Experimental Protocol

Sample Preparation

The sample preparation method should be adapted based on the matrix. The following is a general procedure for extracting **Benzoxiquine** from a cream or lotion base, a common application for this compound.

Reagents and Materials:

- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Deionized water
- 0.45 μm Syringe filters (PTFE or other suitable non-reactive material)
- Vortex mixer
- Centrifuge
- Analytical balance

Procedure:

- Accurately weigh approximately 1.0 g of the sample into a 50 mL centrifuge tube.
- Add 20 mL of methanol to the tube.
- Vortex vigorously for 5 minutes to disperse the sample and dissolve the **Benzoxiquine**.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate insoluble excipients.
- Carefully decant the supernatant into a clean flask.
- To the pellet, add another 10 mL of methanol, vortex for 2 minutes, and centrifuge again.
- Combine the second supernatant with the first.

- Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 2 mL of dichloromethane.
- Filter the final solution through a 0.45 µm syringe filter into a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application. The parameters are adapted from methodologies used for structurally similar quinoline compounds.^{[1][2]}

Table 1: Gas Chromatography (GC) Parameters

Parameter	Value
Gas Chromatograph	Agilent 7890B GC System or equivalent
Column	DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector	Split/splitless, operated in splitless mode
Injector Temperature	280°C
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial: 150°C, hold for 2 min Ramp: 15°C/min to 300°C Hold: 5 min at 300°C
Injection Volume	1 µL

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Value
Mass Spectrometer	Agilent 5977A MSD or equivalent
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Transfer Line Temperature	280°C
Scan Mode	Full Scan (m/z 40-450) for qualitative analysis Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The mass spectrum of **Benzoxiquine** is characterized by several key ions. The molecular ion peak is expected at m/z 249, corresponding to the molecular weight of the compound.[3] The base peak is typically observed at m/z 105, which corresponds to the benzoyl cation. Another significant fragment is observed at m/z 77, corresponding to the phenyl cation.[3]

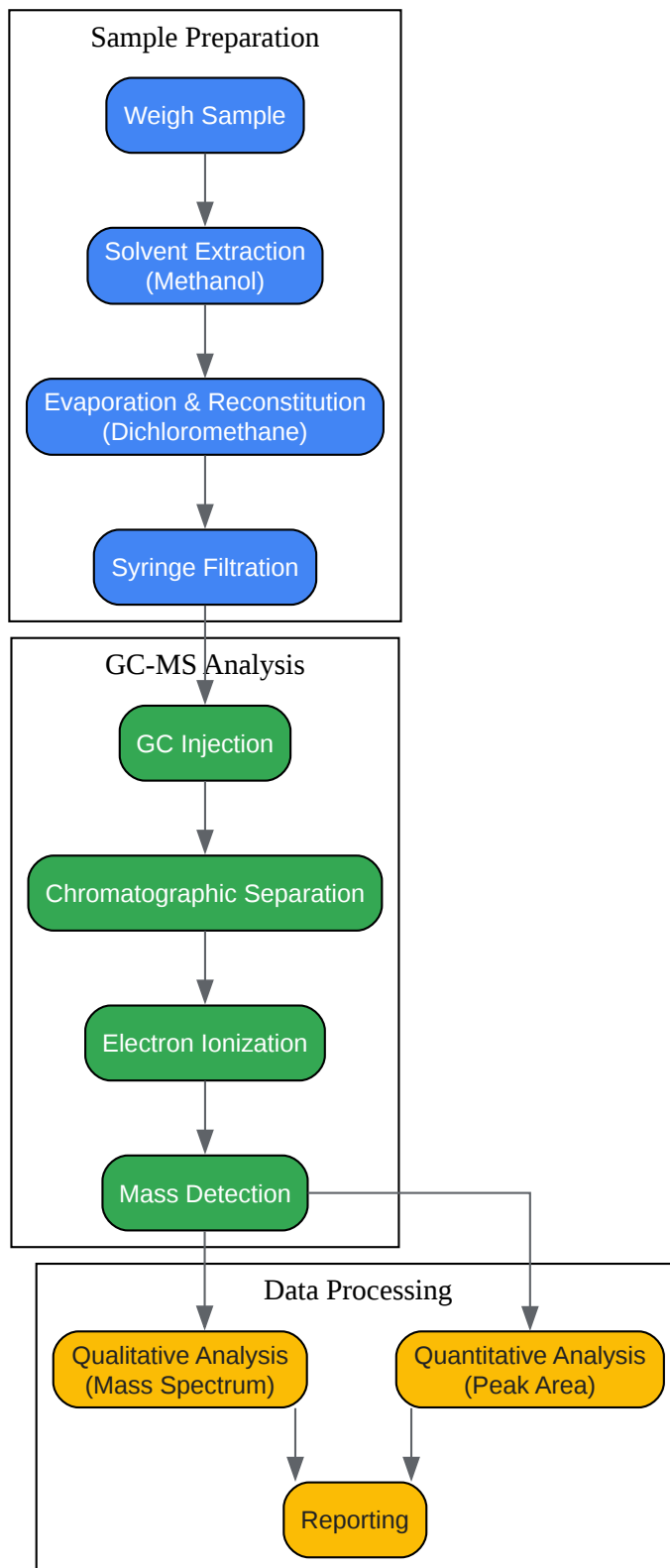
Table 3: Characteristic Mass Fragments of **Benzoxiquine**

m/z	Identity	Relative Abundance
249	[M] ⁺ (Molecular Ion)	Moderate
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)	High (Base Peak)
77	[C ₆ H ₅] ⁺ (Phenyl cation)	Moderate to High

For quantitative analysis using SIM mode, the ions at m/z 249, 105, and 77 should be monitored. The ion at m/z 105 is recommended for quantification due to its high abundance, while the others can be used as qualifier ions.

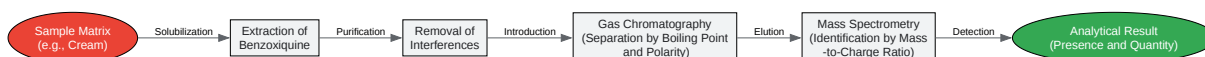
Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of **Benzoxiquine** and the logical relationship of the key analytical steps.



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Caption: Experimental workflow for **Benzoxiquine** analysis.



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Caption: Logical flow of the analytical process.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of **Benzoxiquine**. The protocol for sample preparation is straightforward, and the instrumental parameters are optimized for good chromatographic resolution and sensitive detection. This method can be readily implemented in quality control and research laboratories for the routine analysis of **Benzoxiquine** in various sample matrices. Further validation of the method should be performed by the end-user to ensure it meets the specific requirements of their application.

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References

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